![molecular formula C20H20N2S B2856863 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine CAS No. 2015178-40-0](/img/structure/B2856863.png)
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine, commonly known as TmPyP, is a heterocyclic compound with a unique structure that has gained significant attention in scientific research. TmPyP has shown promising results in various fields such as biochemistry, biophysics, and nanotechnology.
Mecanismo De Acción
TmPyP interacts with DNA and RNA through intercalation, which involves the insertion of the TmPyP molecule between the base pairs of DNA or RNA. This interaction leads to changes in the DNA or RNA structure, resulting in the inhibition of DNA replication and transcription. TmPyP also generates reactive oxygen species upon exposure to light, which can cause damage to cancer cells and induce cell death.
Biochemical and Physiological Effects
TmPyP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell death. TmPyP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, TmPyP has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can affect the efficacy of certain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TmPyP has several advantages for lab experiments, including its stability and solubility in water. TmPyP is also readily available and relatively inexpensive. However, TmPyP has some limitations, including its potential toxicity and the need for light exposure to generate reactive oxygen species.
Direcciones Futuras
There are several future directions for TmPyP research. One direction is the development of TmPyP-based nanomaterials for drug delivery and imaging applications. Another direction is the investigation of TmPyP as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, TmPyP could be used as a tool for studying the structure and function of RNA molecules. Further research is needed to fully understand the potential applications of TmPyP in various fields.
Conclusion
In conclusion, TmPyP is a unique compound with promising applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TmPyP has the potential to contribute to the development of new technologies and therapies, and further research is needed to fully understand its potential.
Métodos De Síntesis
TmPyP can be synthesized through several methods, including the condensation reaction of 2-acetylthiophene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another method involves the reaction of 2-acetylthiophene and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in the presence of a strong acid. TmPyP can also be synthesized through the reaction of 2-acetylthiophene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
TmPyP has been extensively used in scientific research due to its unique properties. It has been used in the field of biophysics to study DNA and RNA structures. TmPyP has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, TmPyP has been used in nanotechnology as a fluorescent probe for the detection of various biomolecules.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-19(2)15-9-10-23-18(15)17(22-20(19,3)4)14-11-13-7-5-6-8-16(13)21-12-14/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYXMJVJYQZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=NC1(C)C)C3=CC4=CC=CC=C4N=C3)SC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)
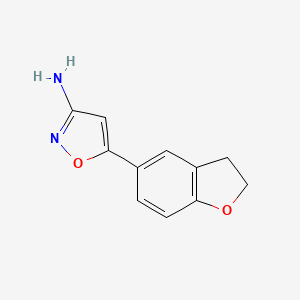
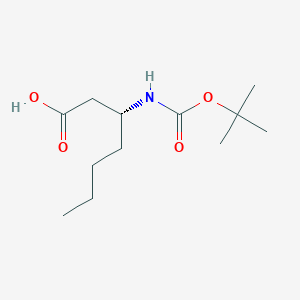
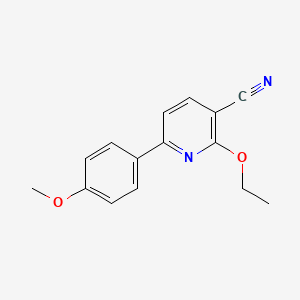

![2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2856792.png)
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

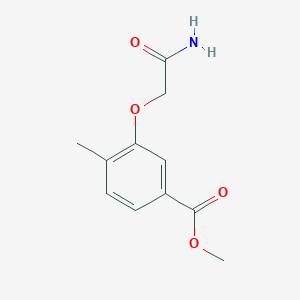
![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)

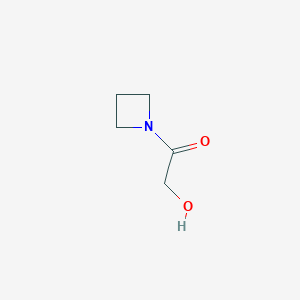
![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)
![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)